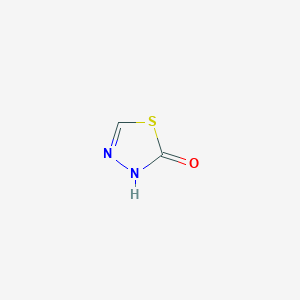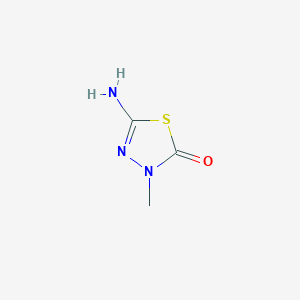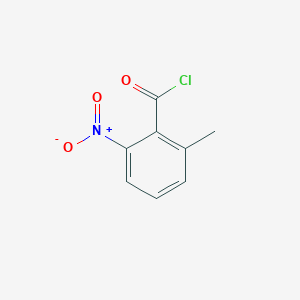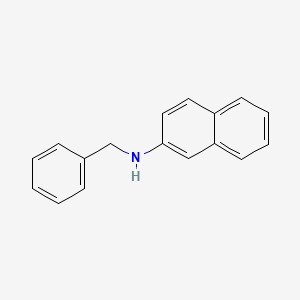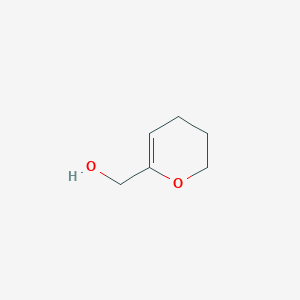
(3,4-Dihydro-2H-pyran-6-yl)methanol
Overview
Description
(3,4-Dihydro-2H-pyran-6-yl)methanol is an organic compound with the molecular formula C6H10O2 It is a derivative of 3,4-dihydro-2H-pyran, featuring a hydroxymethyl group at the 6-position of the pyran ring
Mechanism of Action
Target of Action
It’s known that this compound can be used as a biochemical reagent , suggesting it may interact with various biological targets.
Mode of Action
It’s known that this compound can be used in the synthesis of polyesters . In this process, diesters of 3,4-dihydro-2H-pyran-2-yl-methanol with oxalic and phthalic acid were prepared and polymerized . This suggests that the compound may interact with its targets through covalent bonding, leading to the formation of new chemical structures.
Biochemical Pathways
The compound’s role in the synthesis of polyesters suggests it may be involved in polymerization reactions, which are crucial in various biological and chemical processes.
Pharmacokinetics
Its use in the synthesis of polyesters suggests that it may have good bioavailability, as these polymers are often used in drug delivery systems due to their ability to be metabolized and excreted by the body.
Result of Action
The resulting polymers from its use in polyester synthesis can be considered as suitable matrices for controlled drug delivery by in vivo biodegradation . This suggests that the compound may have potential applications in the field of drug delivery.
Action Environment
It’s known that this compound is a combustible solid , suggesting that factors such as temperature and exposure to open flame may affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4-Dihydro-2H-pyran-6-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with formaldehyde in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2H-pyran-6-carboxylic acid.
Reduction: Formation of 3,4-dihydro-2H-pyran-6-ylmethanol.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
(3,4-Dihydro-2H-pyran-6-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran-2-methanol: Another derivative of 3,4-dihydro-2H-pyran with a hydroxymethyl group at the 2-position.
2,3-Dihydro-4H-pyran: A structurally similar compound with different reactivity and applications.
Tetrahydropyran: A fully saturated analog of 3,4-dihydro-2H-pyran with distinct chemical properties.
Uniqueness
Its hydroxymethyl group at the 6-position allows for targeted functionalization and derivatization, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
3,4-dihydro-2H-pyran-6-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c7-5-6-3-1-2-4-8-6/h3,7H,1-2,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFBWKMYRCCQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500891 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72081-17-5 | |
| Record name | (3,4-Dihydro-2H-pyran-6-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80500891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


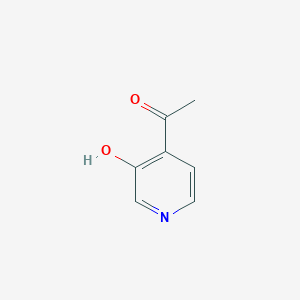
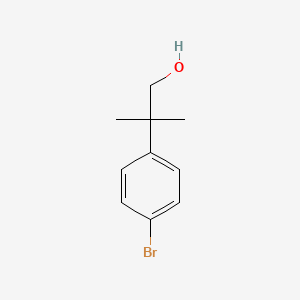
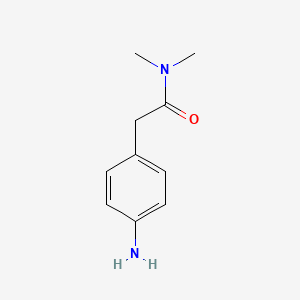

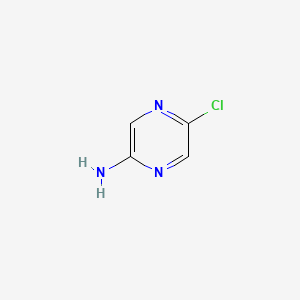
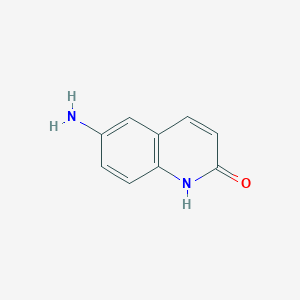
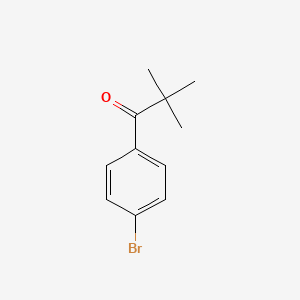
acetic acid](/img/structure/B1281462.png)
